molecular formula C12H20O2 B8024365 7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one

7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one

Cat. No.: B8024365
M. Wt: 196.29 g/mol
InChI Key: QDLNNXZDIHDFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one is a bicyclic compound that features a unique structural framework. This compound belongs to the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over platinum oxide in acetic acid, yielding 7α-methylbicyclo[3.3.1]nonan-3α-ol as the sole product . Another method involves the use of ethyl acetate as a solvent, which affords 7α-methylbicyclo[3.3.1]nonan-3-one as a reduced product and 7-methylbicyclo[3.3.1]non-6-en-3-one as an isomerized product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and catalytic hydrogenation can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions. The compound’s unique bicyclic structure may allow it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and carbonyl functional groups. This combination of functional groups provides distinct reactivity and potential applications compared to other bicyclo[3.3.1]nonane derivatives.

Properties

IUPAC Name

7-(hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-7-10-3-9(6-13)4-11(5-10)8(2)12(7)14/h7-11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLNNXZDIHDFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(CC(C2)C(C1=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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